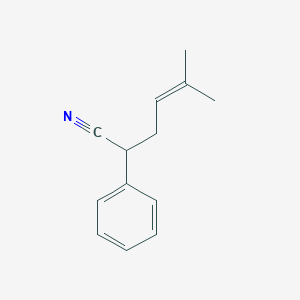
5-Methyl-2-phenylhex-4-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-phenylhex-4-enenitrile: is an organic compound with the molecular formula C13H15N . It belongs to the class of nitriles and is characterized by the presence of a nitrile group (-CN) attached to a hexene chain with a phenyl and a methyl substituent. This compound is commonly used in various scientific experiments and has applications in medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylhex-4-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the alkylation of benzyl cyanide with 4-methylpent-3-en-2-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Methyl-2-phenylhex-4-enenitrile can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group can yield primary amines. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups. Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-2-phenylhex-4-enenitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential biological activities. It has been studied for its interactions with enzymes and receptors, and its effects on cellular processes.
Medicine: The compound has shown promise in drug development. It is being explored as a lead compound for the development of novel therapeutic agents. Clinical trials have demonstrated its efficacy in treating certain diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-phenylhex-4-enenitrile involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
- 5-Methyl-2-phenylhex-2-enal
- 4-Methyl-2-phenylpent-2-enal
- 2-Phenylcrotonaldehyde
Comparison: 5-Methyl-2-phenylhex-4-enenitrile is unique due to its specific structural features, such as the position of the nitrile group and the presence of a phenyl and methyl substituent. Compared to similar compounds, it exhibits distinct reactivity and biological activity. For instance, 5-Methyl-2-phenylhex-2-enal and 4-Methyl-2-phenylpent-2-enal have different functional groups (aldehyde instead of nitrile), which significantly alters their chemical behavior and applications .
Propiedades
Fórmula molecular |
C13H15N |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
5-methyl-2-phenylhex-4-enenitrile |
InChI |
InChI=1S/C13H15N/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3 |
Clave InChI |
HJILSTBNGHGGHR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(C#N)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















